REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]=O)=[CH:2]1.[CH3:8][O:9][CH:10]([O:13][CH3:14])[CH2:11][NH2:12]>C(O)C.[Pd]>[CH3:8][O:9][CH:10]([O:13][CH3:14])[CH2:11][NH:12][CH2:6][C:3]1[CH:4]=[CH:5][S:1][CH:2]=1
|
Name
|
|
Quantity
|
8.75 mL
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C=O
|
Name
|
|
Quantity
|
14.2 mL
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The clear solution was stirred at room temperature for 60 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst was filtered off
|
Type
|
WASH
|
Details
|
washed with MeOH
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by rotary evaporation and co-evaporated with toluene
|
Reaction Time |
60 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CNCC1=CSC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 94% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |